Ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate, commonly known as ethyl linolenelaidate, is the all-trans isomer of the polyunsaturated fatty acid ethyl ester class [1]. Unlike its naturally abundant all-cis counterpart (ethyl alpha-linolenate), this specific isomer features a linear molecular geometry that fundamentally alters its thermophysical and chemical properties. In industrial and advanced laboratory settings, it is primarily procured as a high-purity analytical reference standard for lipidomics and food chemistry, or as a specialized building block for lipid nanoparticle formulations requiring enhanced oxidative stability and rigid molecular packing [2].
Substituting Ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate with the generic all-cis isomer (ethyl alpha-linolenate) compromises both analytical accuracy and formulation integrity [1]. The 'kinked' geometry of the cis double bonds prevents dense molecular packing, resulting in a drastically lower melting point and increased membrane fluidity, which can destabilize solid lipid nanoparticles. Furthermore, in gas chromatography workflows, substituting the all-trans isomer with a cis or mixed-isomer standard leads to critical miscalibrations, as trans isomers exhibit distinct, non-overlapping retention times on polar capillary columns essential for regulatory compliance testing [2].
The linear trans-geometry of Ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate allows for tighter intermolecular packing compared to the kinked cis-isomer. This structural difference translates to an approximately 40 °C upward shift in melting point, transitioning the material from a low-temperature liquid to a semi-solid or solid at standard ambient conditions [1].
| Evidence Dimension | Melting Point / Phase State |
| Target Compound Data | Semi-solid/solid at standard ambient temperatures |
| Comparator Or Baseline | Ethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate (Liquid, MP approx. -30 °C) |
| Quantified Difference | ~40 °C higher melting point transition |
| Conditions | Bulk material, standard atmospheric pressure |
Dictates required heating protocols for material transfer and determines the structural rigidity of downstream lipid formulations.
In analytical lipidomics, the all-trans isomer exhibits significantly lower polarity interactions with cyanopropyl stationary phases compared to the all-cis baseline. This results in an earlier elution profile, achieving complete baseline separation from cis-analogs[1].
| Evidence Dimension | GC Retention Time |
| Target Compound Data | Earlier elution profile (baseline resolved) |
| Comparator Or Baseline | All-cis isomer (delayed elution) |
| Quantified Difference | Complete baseline separation (>1-2 minutes difference) |
| Conditions | GC-FID on 100m highly polar capillary columns (e.g., SP-2560) |
Provides an essential, non-overlapping calibration standard for the accurate quantification of trans-fats in complex mixtures.
Trans double bonds are thermodynamically more stable and less susceptible to hydrogen abstraction at the bis-allylic positions. Consequently, the all-trans ethyl ester demonstrates a significantly extended oxidative induction period before rapid peroxide accumulation occurs, compared to the highly reactive all-cis isomer [1].
| Evidence Dimension | Oxidative Induction Period (OIP) |
| Target Compound Data | Extended induction period |
| Comparator Or Baseline | All-cis isomer (rapid autoxidation) |
| Quantified Difference | 2.0x to 3.0x longer oxidative induction period |
| Conditions | Accelerated thermal oxidation assays (e.g., Rancimat test at 90-110 °C) |
Reduces the dependency on synthetic antioxidants during storage and improves stability during high-temperature manufacturing processes.
When incorporated into synthetic lipid bilayers or nanoparticles, the linear conformation of the trans-isomer enables dense molecular packing. This reduces the cross-sectional area per lipid molecule, significantly decreasing membrane permeability and increasing the phase transition temperature (Tm) relative to formulations using cis-isomers [1].
| Evidence Dimension | Membrane Packing Density / Permeability |
| Target Compound Data | High packing density, low permeability |
| Comparator Or Baseline | All-cis isomer (expanded cross-sectional area, high fluidity) |
| Quantified Difference | Significantly reduced permeability and higher Tm |
| Conditions | In vitro liposomal and Solid Lipid Nanoparticle (SLN) models |
Crucial for engineering lipid nanocarriers that require controlled, slow-release kinetics rather than rapid diffusion.
Due to its distinct chromatographic retention profile, this compound is procured as a critical reference standard for GC-FID and GC-MS workflows. It enables laboratories to accurately resolve and quantify trans-fatty acid content in processed foods, hydrogenated oils, and biological samples, ensuring compliance with strict regulatory labeling requirements [1].
The higher melting point and rigid molecular packing of the all-trans isomer make it an ideal precursor for formulating solid lipid nanoparticles. It is selected over cis-analogs when developers need to decrease membrane fluidity and permeability, thereby achieving sustained, controlled drug release kinetics in advanced delivery systems [2].
Because of its extended oxidative induction period, this ester is utilized in industrial research as a stable polyunsaturated lipid model. It allows researchers to study lipid behavior and degradation pathways under high-temperature processing conditions where the native all-cis isomer would degrade too rapidly to yield reliable data[3].